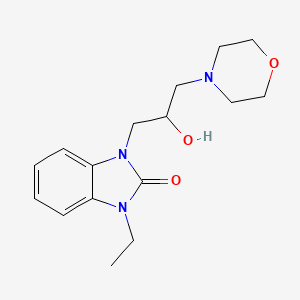
N-cyclopropyl-2-(3-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(3-fluorophenoxy)acetamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. It has shown potential as a therapeutic agent for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mecanismo De Acción
N-cyclopropyl-2-(3-fluorophenoxy)acetamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting GABA-AT, N-cyclopropyl-2-(3-fluorophenoxy)acetamide increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission. This mechanism of action is similar to that of other drugs used to treat epilepsy and anxiety, such as benzodiazepines.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(3-fluorophenoxy)acetamide has been shown to increase the levels of GABA in the brain, leading to increased inhibitory neurotransmission. This has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects in animal models. Additionally, N-cyclopropyl-2-(3-fluorophenoxy)acetamide has been shown to have minimal side effects and low toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopropyl-2-(3-fluorophenoxy)acetamide is its specificity for GABA-AT inhibition, which may reduce the risk of off-target effects. Additionally, N-cyclopropyl-2-(3-fluorophenoxy)acetamide has been shown to have high bioavailability and good brain penetration, making it a promising candidate for further development as a therapeutic agent. However, one limitation of N-cyclopropyl-2-(3-fluorophenoxy)acetamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-2-(3-fluorophenoxy)acetamide. One area of interest is the development of N-cyclopropyl-2-(3-fluorophenoxy)acetamide analogs with improved pharmacokinetic properties, such as longer half-life and increased brain penetration. Another area of interest is the investigation of the potential therapeutic applications of N-cyclopropyl-2-(3-fluorophenoxy)acetamide in humans, particularly for the treatment of epilepsy, addiction, and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of N-cyclopropyl-2-(3-fluorophenoxy)acetamide and its potential for off-target effects.
Métodos De Síntesis
The synthesis of N-cyclopropyl-2-(3-fluorophenoxy)acetamide involves the reaction of 3-fluorophenol with chloroacetyl chloride to form 3-fluorophenyl chloroacetate. The resulting compound is then reacted with cyclopropylamine to form N-cyclopropyl-2-(3-fluorophenoxy)acetamide. The synthesis of N-cyclopropyl-2-(3-fluorophenoxy)acetamide has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-(3-fluorophenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant effects in animal models of epilepsy, suggesting its potential as an antiepileptic drug. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for drug addiction. Additionally, N-cyclopropyl-2-(3-fluorophenoxy)acetamide has been shown to have anxiolytic effects in animal models of anxiety, suggesting its potential as a treatment for anxiety disorders.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(3-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-8-2-1-3-10(6-8)15-7-11(14)13-9-4-5-9/h1-3,6,9H,4-5,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLDKDIUPHEWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(3-fluorophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7510495.png)
![4-[4-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7510505.png)
![1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7510509.png)


![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510524.png)

![N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7510533.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7510541.png)


